![molecular formula C18H17NO2 B2431114 N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 55990-33-5](/img/structure/B2431114.png)
N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
“N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) consisting of fused benzene and furan rings . It also contains an amide functional group, which is a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran and amide groups would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzofuran and amide groups could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and amide groups could affect properties like solubility, melting point, and reactivity .Scientific Research Applications
- It plays a crucial role in the synthesis of polymers such as poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Organic Synthesis and Polymer Chemistry
Neurotoxicity Studies
Mechanism of Action
Target of Action
The compound N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide is a derivative of Amitraz . Amitraz is known to act on the alpha-adrenergic system and interacts with octopamine receptors in the central nervous system . It also inhibits the synthesis of monoamine oxidases and prostaglandins .
Mode of Action
The compound’s interaction with its targets leads to overexcitation, paralysis, and death in insects . This is due to its agonistic activity in the alpha-adrenergic system, its interaction with the octopamine receptors in the central nervous system, and its inhibition of the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The compound affects the alpha-adrenergic system and the octopamine receptors in the central nervous system . This leads to overexcitation, paralysis, and death in insects . The inhibition of monoamine oxidases and prostaglandins further enhances this effect .
Pharmacokinetics
The compound is rapidly metabolized to form six metabolites during biotransformation . These include N-methyl-N’-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .
Result of Action
The result of the compound’s action is the overexcitation, paralysis, and death in insects . This is due to its interaction with the alpha-adrenergic system and the octopamine receptors in the central nervous system, and its inhibition of the synthesis of monoamine oxidases and prostaglandins .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the metabolic conversion of the compound in the liver is rapid, indicating that absorption and transformation are essential before 6.5 hours . After this time, the metabolic conversion continues .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-8-9-15(12(2)10-11)19-18(20)17-13(3)14-6-4-5-7-16(14)21-17/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWXTHGPOSVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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